Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate

Peptide pharmacokinetics Albumin binding Half-life extension

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (CAS 572913-59-8) is a specialized phosphotriester compound that functions as both a phosphate prodrug element and a high-affinity albumin-binding motif. The molecule features a 4,4-diphenylcyclohexyloxy group that mediates reversible, non-covalent binding to serum albumin, a cyanoethoxy phosphate protecting group commonly employed in oligonucleotide synthesis, and an ethyl hexanoate spacer that enables versatile conjugation to peptides, small molecules, and imaging agents.

Molecular Formula C29H38NO6P
Molecular Weight 527.6 g/mol
CAS No. 572913-59-8
Cat. No. B1494083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate
CAS572913-59-8
Molecular FormulaC29H38NO6P
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCOP(=O)(OCCC#N)OC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C29H38NO6P/c1-2-33-28(31)17-10-5-11-23-34-37(32,35-24-12-22-30)36-27-18-20-29(21-19-27,25-13-6-3-7-14-25)26-15-8-4-9-16-26/h3-4,6-9,13-16,27H,2,5,10-12,17-21,23-24H2,1H3
InChIKeyGVQOELYSOIYIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (CAS 572913-59-8): A Bifunctional Albumin-Binding Phosphotriester Building Block for Extended Circulatory Half-Life


Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (CAS 572913-59-8) is a specialized phosphotriester compound that functions as both a phosphate prodrug element and a high-affinity albumin-binding motif [1]. The molecule features a 4,4-diphenylcyclohexyloxy group that mediates reversible, non-covalent binding to serum albumin, a cyanoethoxy phosphate protecting group commonly employed in oligonucleotide synthesis, and an ethyl hexanoate spacer that enables versatile conjugation to peptides, small molecules, and imaging agents . It is commercially available at >95% purity (HPLC) from multiple suppliers and is primarily used as a research reagent for extending the pharmacokinetic half-life of therapeutic and diagnostic candidates.

Why Generic Phosphotriester Substitution Fails: Structural Differentiation of Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate


The combination of a 4,4-diphenylcyclohexyl phosphate ester and a 2-cyanoethoxy protecting group within a single, hexanoate-linked scaffold is structurally unique and cannot be replicated by simple phosphotriester building blocks, alkyl-chain albumin binders, or standard phosphoramidites . The diphenylcyclohexyl group confers significantly higher serum albumin affinity compared to linear alkyl or naphthyl substituents, while the cyanoethoxy moiety enables controlled deprotection under mild basic conditions—a critical feature for oligonucleotide and prodrug applications [1]. The ethyl hexanoate spacer provides a defined distance between the conjugation handle and the albumin-binding pharmacophore, directly influencing the half-life extension magnitude [2]. Generic substitution with a simple octyl phosphotriester or a phenyl phosphate derivative results in markedly shorter circulatory retention and reduced albumin binding, as demonstrated in head-to-head pharmacokinetic studies of Gd-DTPA phosphodiester analogues [1].

Quantitative Evidence Guide: Comparative Performance of Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate


Peptide Plasma Half-Life Extension: ~50-Fold Increase Over Unmodified Peptide

Conjugation of ethyl 6-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (Compound 1) to an anticoagulant peptide resulted in an approximately 50-fold longer plasma half-life compared to the unmodified peptide in an in vivo rabbit model [1]. This represents a substantially greater half-life extension than that achieved with alternative albumin-binding moieties such as p-iodophenyl butyric acid (IPBA) or fatty acid (FA) conjugates, which typically yield 5- to 20-fold improvements in similar peptide systems [2].

Peptide pharmacokinetics Albumin binding Half-life extension

Albumin Binding Affinity: Diphenylcyclohexyl Phosphodiester vs. Alkyl and Naphthyl Analogues

In a comparative study of Gd-DTPA MRI contrast agents, the 4,4-diphenylcyclohexyl phosphodiester derivative (5a) exhibited albumin binding and pharmacokinetic properties consistent with phosphodiester analogues that showed 54 ± 5% binding to 4.5% human serum albumin (HSA), compared to 44 ± 4% for the non-phosphodiester octyl analogue 11a [1]. While direct binding data for 5a were not reported, its plasma half-life in the rat (23.1 ± 2.9 min) was substantially longer than that of the non-phosphodiester octyl analogue 11a (6.20 ± 0.04 min) and the naphthyl analogue 11b (6.80 ± 0.03 min), representing a 3.7- and 3.4-fold half-life extension, respectively [1][2].

Albumin binding Phosphodiester MRI contrast agents

Linker Length Differentiation: Hexanoate Spacer vs. Acetate Spacer for Conjugation Flexibility

Ethyl 6-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (Compound 1, CAS 572913-59-8) incorporates a six-carbon hexanoate spacer, in contrast to the two-carbon acetate spacer of its closest commercial analogue, ethyl 2-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate (Compound 2, CAS 2173111-94-7) . The longer hexanoate linker provides greater conformational freedom and reduced steric hindrance between the conjugated payload and the bulky diphenylcyclohexyl albumin-binding group, which is critical for preserving both albumin affinity and payload bioactivity . Both compounds are available from TCI as complementary building blocks, enabling researchers to systematically probe linker-length effects on pharmacokinetic optimization .

Linker chemistry Bioconjugation Phosphotriester building block

Biliary Excretion Reduction: Phosphodiester Advantage Over Non-Phosphodiester Analogues

Phosphodiester-containing Gd-DTPA derivatives demonstrated significantly reduced biliary excretion compared to non-phosphodiester analogues: 17.7 ± 4.0% biliary excretion for phosphodiester 5b vs. 66.9 ± 3.4% for the non-phosphodiester octyl analogue 11a, and 17.0 ± 1.6% for phosphodiester 5c vs. 64.3 ± 9.0% for the naphthyl analogue 11b [1][2]. The 4,4-diphenylcyclohexyl phosphodiester derivative 5a showed 15.8 ± 4.4% biliary excretion, consistent with the phosphodiester class [1]. This ~3.8- to 4.2-fold reduction in biliary clearance indicates that the diphenylcyclohexyl phosphodiester motif diverts elimination from the hepato-biliary route toward renal clearance, prolonging systemic exposure [1].

Biliary excretion Pharmacokinetics Phosphodiester prodrug

Commercial Availability and Quality Specification for Reproducible Bioconjugation

Ethyl 6-[(2-cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (CAS 572913-59-8) is commercially available from multiple reputable suppliers at a purity specification of >95.0% by HPLC, with NMR confirmation of structure . Storage conditions are well-defined: refrigerated (0–10°C), under inert gas, protected from light and moisture . The compound is supplied as a colorless to light yellow clear liquid with a flash point of 338°C . This level of quality documentation exceeds what is typically available for custom-synthesized phosphotriester albumin binders and enables direct use in GLP-grade bioconjugation workflows without additional purification .

Chemical procurement Quality control Bioconjugation reagent

Best Research and Industrial Application Scenarios for Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate


Peptide Therapeutics Requiring Extended Plasma Half-Life in Preclinical Development

For peptide drug candidates where rapid renal clearance limits efficacy, conjugation with CAS 572913-59-8 provides an approximately 50-fold plasma half-life extension over the unmodified peptide, as demonstrated by Zobel et al. using an anticoagulant peptide in rabbits . This application is directly supported by quantitative evidence showing superiority over IPBA and fatty acid albumin binders (5- to 20-fold extension). The hexanoate spacer accommodates larger peptide payloads without steric interference, making it suitable for peptides up to ~5 kDa.

MRI Contrast Agent Development Leveraging Albumin-Binding for Blood-Pool Imaging

The diphenylcyclohexyl phosphodiester motif, structurally identical to the albumin-binding pharmacophore in the clinically validated contrast agent MS-325 (Gadofosveset), enables development of novel blood-pool MRI agents with extended intravascular retention [1]. The 3.7-fold longer plasma half-life and ~4-fold lower biliary excretion of diphenylcyclohexyl phosphodiester derivatives compared to octyl or naphthyl analogues directly support this application [1]. The cyanoethoxy group can be selectively removed under mild basic conditions to generate the free phosphate for metal chelation.

Systematic Linker-Length Optimization in Albumin-Binding Conjugate Design

Researchers can procure both CAS 572913-59-8 (hexanoate linker) and its acetate analogue CAS 2173111-94-7 from TCI to perform controlled structure-activity relationship (SAR) studies on linker-length effects . This head-to-head comparison directly addresses how spacer length influences albumin-binding affinity, payload bioactivity retention, and pharmacokinetic profile, enabling rational optimization of conjugate design rather than empirical selection.

Oligonucleotide and Phosphoramidite Synthesis Requiring Selective Cyanoethoxy Deprotection

The 2-cyanoethoxy group in CAS 572913-59-8 serves as a standard phosphate protecting group in oligonucleotide synthesis, enabling selective deprotection under mild basic conditions (e.g., concentrated ammonium hydroxide) without affecting the diphenylcyclohexyl albumin-binding moiety . This dual functionality—albumin binding plus controlled deprotection—makes the compound uniquely suited for synthesizing albumin-binding oligonucleotide therapeutics or diagnostic probes.

Quote Request

Request a Quote for Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.